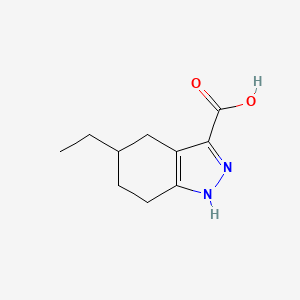

5-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

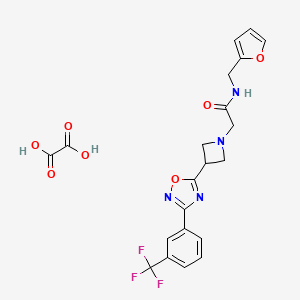

5-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is a derivative of indazole, which is a heterocyclic aromatic organic compound . Indazole has been found to have various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . It is used as a reactant in the preparation of 1,4-disubstituted piperidine derivatives and their use as 11-βHSD1 inhibitors .

Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydro-1H-indazoles involves two steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give compounds . The mechanism of this second step was different from the expected one. Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .Molecular Structure Analysis

The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters . From the HMBC correlations, the indazole structure was confirmed as 1H-indazole .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4,5,6,7-tetrahydro-1H-indazoles include condensation, dehydration, cyclization, and amido-imidol tautomerism .科学的研究の応用

Synthesis and Derivative Studies

- N1-substituted 1H-indazole-3-ethyl carboxylates Synthesis : A study described the synthesis of 65 new derivatives of ethyl-1H-indazole-3-carboxylate, with various aliphatic or aromatic acyl radicals. These derivatives were tested for antiarthritic effects and acute toxicity in rats. Ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate showed promising antiarthritic effects at low toxic doses (Bistocchi et al., 1981).

Chemical Properties and Isomer Studies

- Tetrahydro-3-oxo-2H-indazolecarboxylic Acids Isomers : Research on isomeric 4,5,6,7-tetrahydro-3-oxo-2H-indazolecarboxylic acids synthesized from diethyl oxocyclohexanedicarboxylates showed their ability to dimerize in neutral iodine solution, forming bis-ethoxycarbonyl derivatives (Škarić et al., 1969).

Antiinflammatory Actions

- Antiinflammatory Activity of Derivatives : A novel series of 1-aryl and 2-aryl tetrahydro-1H-indazole-5-carboxylic acids showed significant antiinflammatory activity, particularly 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid with a notable ED50 value of 3.5 mg/kg (Nagakura et al., 1979).

Antimicrobial Activity

- Novel Indazole Bearing Oxadiazole Derivatives : A study on the synthesis of novel indazole bearing oxadiazole derivatives highlighted their antimicrobial activity. These derivatives were synthesized through the reaction of hydrazide of 2H-indazole with various acids (Ghelani et al., 2017).

Synthesis Techniques

- Efficient Synthesis of Triazole Derivatives : Research on the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates highlighted the importance of these compounds as building blocks in organic synthesis. The study provided insights into an efficient approach for obtaining these compounds (Khomenko et al., 2016).

作用機序

Target of Action

Indazole derivatives, to which this compound belongs, have been reported to exhibit a wide range of biological activities, suggesting they interact with multiple targets .

Mode of Action

Indazole derivatives are known to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Indazole derivatives have been associated with various biological properties, indicating they may influence multiple pathways .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile.

Result of Action

Indazole derivatives have been reported to exhibit anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Safety and Hazards

将来の方向性

Given the wide variety of biological properties of indazole and its derivatives, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions . This suggests that 5-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid could also have potential applications in medicinal chemistry.

特性

IUPAC Name |

5-ethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-6-3-4-8-7(5-6)9(10(13)14)12-11-8/h6H,2-5H2,1H3,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQQUGJFBVPEOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=C(C1)C(=NN2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2796685.png)

![3-(4-fluorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2796690.png)

![3-chloro-2-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2796691.png)

![8-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2796694.png)

![1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2796695.png)

![1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B2796698.png)

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2796700.png)

![Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2796703.png)